molecular formula C27H19Cl2NO7S B10835439 3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-5,5-dioxo-6H-benzo[b][1,5]benzoxathiepine-9-carboxylic acid

3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-5,5-dioxo-6H-benzo[b][1,5]benzoxathiepine-9-carboxylic acid

Cat. No.: B10835439
M. Wt: 572.4 g/mol
InChI Key: LTDMSLKNDBRACZ-UHFFFAOYSA-N
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Description

“PMID29649907-Compound-19” is a synthetic organic compound that has garnered significant attention due to its potential antiviral properties, particularly against SARS-CoV-2. This compound inhibits the replication of the virus by targeting the 3CL protease (Mpro), an essential enzyme for viral replication .

Preparation Methods

The synthesis of “PMID29649907-Compound-19” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically begins with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

“PMID29649907-Compound-19” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

“PMID29649907-Compound-19” has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It serves as a tool for investigating biological pathways and interactions, particularly in the context of viral infections.

    Medicine: Its antiviral properties make it a candidate for drug development against SARS-CoV-2 and other viral diseases.

    Industry: It is used in the development of antiviral coatings and materials.

Mechanism of Action

The mechanism of action of “PMID29649907-Compound-19” involves the inhibition of the 3CL protease (Mpro) of SARS-CoV-2. This enzyme is crucial for the cleavage of viral polyproteins into functional units necessary for viral replication. By inhibiting this enzyme, the compound effectively halts the replication process of the virus .

Comparison with Similar Compounds

“PMID29649907-Compound-19” is unique in its dual inhibition of JAK1 and TYK2 kinases, which are involved in inflammatory responses. Similar compounds include:

Properties

Molecular Formula

C27H19Cl2NO7S

Molecular Weight

572.4 g/mol

IUPAC Name

3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-5,5-dioxo-6H-benzo[b][1,5]benzoxathiepine-9-carboxylic acid

InChI

InChI=1S/C27H19Cl2NO7S/c28-19-2-1-3-20(29)24(19)25-18(26(37-30-25)14-4-5-14)12-35-17-8-9-21-23(11-17)38(33,34)13-16-7-6-15(27(31)32)10-22(16)36-21/h1-3,6-11,14H,4-5,12-13H2,(H,31,32)

InChI Key

LTDMSLKNDBRACZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC5=C(C=C4)OC6=C(CS5(=O)=O)C=CC(=C6)C(=O)O

Origin of Product

United States

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